amine CAS No. 110079-41-9](/img/structure/B1282661.png)

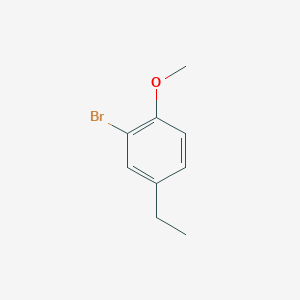

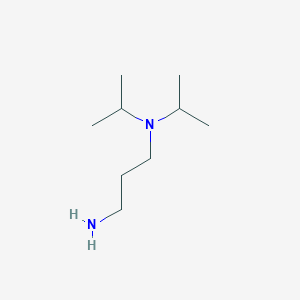

[(3-Bromophenyl)methyl](propan-2-yl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

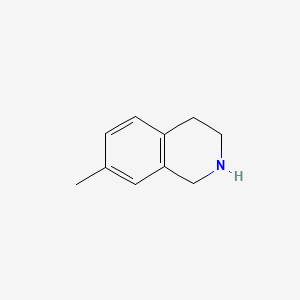

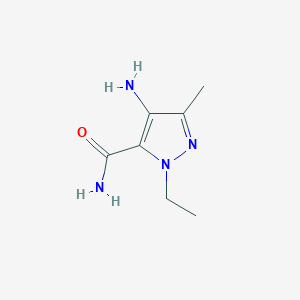

(3-Bromophenyl)methylamine is a compound that can be synthesized through various chemical strategies. The compound is of interest due to its potential applications in the synthesis of pharmaceuticals, such as Levofloxacin, an antimicrobial agent. The compound features a bromophenyl group, which is a common moiety in many bioactive molecules, and an amine group, which is a functional group often found in drug molecules .

Synthesis Analysis

The synthesis of related bromophenyl compounds has been achieved through enzymatic strategies. For instance, enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines have been synthesized using transaminases and lipases. These enzymes facilitate the conversion of racemic amines and prochiral ketones into their respective enantiomers with high selectivity. The use of Candida antarctica lipase type B has been reported to yield the (S)-amines with high enantiomeric excess, which is a measure of purity in terms of one enantiomer over the other .

Molecular Structure Analysis

The molecular structure of related compounds, such as N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide, has been determined using X-ray diffraction. This technique allows for the precise measurement of bond lengths and angles, and the identification of weak intermolecular interactions such as hydrogen bonds. These structural details are crucial for understanding the reactivity and potential interactions of the compound with biological targets .

Chemical Reactions Analysis

The reactivity of bromophenyl compounds can be quite diverse. For example, ortho-Bromo(propa-1,2-dien-1-yl)arenes have been used in domino reactions involving Pd catalysis to form enamines and indoles, showcasing the versatility of bromophenyl compounds in complex chemical transformations. These reactions are highly selective and can be used to construct a variety of functional groups that are relevant to pharmaceutical chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl compounds are influenced by the presence of the bromine atom, which is a heavy halogen. This can affect the compound's boiling point, density, and solubility. The presence of the amine group also contributes to the compound's basicity and its ability to form hydrogen bonds, which can be relevant for its solubility in different solvents and its interaction with biological molecules. The exact properties of (3-Bromophenyl)methylamine would depend on its specific structure and substituents .

Scientific Research Applications

In Vitro Toxicokinetics and Analytical Toxicology

Research by Richter et al. (2019) explored the toxicokinetics of novel NBOMe derivatives, including compounds structurally related to (3-Bromophenyl)methyl](propan-2-yl)amine. This study is pivotal for understanding drug-drug interactions and evaluating targets for toxicological screening procedures (Richter et al., 2019).

Antimicrobial and Antiparasitic Activities

A study by Pereira et al. (1998) demonstrated the effectiveness of propenamine derivatives, closely related to the subject compound, against Trypanosoma cruzi in mice, suggesting potential applications in treating Chagas' disease (Pereira et al., 1998). Additionally, Conti et al. (1996) synthesized derivatives of this compound and investigated their trypanocidal activities, contributing to the field of antimicrobial research (Conti et al., 1996).

Pharmacological Characterization for Receptor Antagonism

The pharmacological profile of a related compound, PF-04455242, as a κ-opioid receptor antagonist was detailed by Grimwood et al. (2011). This research is significant for understanding the therapeutic potential of such compounds in treating depression and addiction disorders (Grimwood et al., 2011).

Synthesis and Biological Activities

Research into the synthesis and biological activities of related compounds, as investigated by Souza et al. (2002) and Tayade et al. (2012), expands the understanding of their potential applications in medicine and pharmacology (Souza et al., 2002), (Tayade et al., 2012).

Drug Metabolism and Design

Xi et al. (2011) focused on the design and bioactivities of DDPH analogs, including modifications to the (3-Bromophenyl)methyl](propan-2-yl)amine structure, to enhance therapeutic efficacy and understand drug metabolism (Xi et al., 2011).

Corrosion Inhibition

Gao et al. (2007) synthesized tertiary amines related to the subject compound and evaluated their performance in inhibiting carbon steel corrosion, demonstrating an industrial application (Gao et al., 2007).

properties

IUPAC Name |

N-[(3-bromophenyl)methyl]propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-8(2)12-7-9-4-3-5-10(11)6-9/h3-6,8,12H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSUQYYCFSZHYJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC(=CC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20552238 |

Source

|

| Record name | N-[(3-Bromophenyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20552238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3-Bromophenyl)methyl](propan-2-yl)amine | |

CAS RN |

110079-41-9 |

Source

|

| Record name | N-[(3-Bromophenyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20552238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

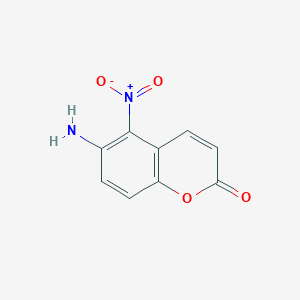

![Pyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B1282588.png)